molecular formula C11H17N3O3 B5088130 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide

1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide

Cat. No.: B5088130
M. Wt: 239.27 g/mol
InChI Key: LTANHDXVPSDNFV-UHFFFAOYSA-N
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Description

1-(1-Methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule incorporates two privileged heterocyclic structures—a pyrrolidine-2,5-dione (succinimide) and a piperidinecarboxamide—known for their prevalence in pharmacologically active compounds . The saturated nature of both ring systems provides a three-dimensional, sp3-hybridized scaffold that is highly valuable for exploring stereochemical space and achieving selective target binding . The 1-methyl-2,5-dioxopyrrolidinyl moiety can serve as a key building block in the development of protease inhibitors or as a component for molecular glues, leveraging its imide functionality. The 4-piperidinecarboxamide group is a well-established pharmacophore that frequently appears in ligands for central nervous system (CNS) targets, opioid receptors, and various enzymes . The carboxamide linker between the two ring systems enhances the molecule's potential for forming hydrogen bonds with biological targets, improving its solubility and directing its physicochemical profile . This compound is intended for use as a critical intermediate or a novel scaffold in the synthesis of potential therapeutic agents for oncology, CNS disorders, and inflammatory diseases. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-methyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-13-9(15)6-8(11(13)17)14-4-2-7(3-5-14)10(12)16/h7-8H,2-6H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTANHDXVPSDNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical formula for 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide is C12H14N2O3C_{12}H_{14}N_{2}O_{3} with a molecular weight of approximately 234.25 g/mol. The compound consists of a piperidine ring substituted with a pyrrolidine moiety that contains two carbonyl groups, contributing to its biological activity.

Research indicates that compounds with similar structures often exhibit significant anti-cancer properties by inducing apoptosis in cancer cells. The proposed mechanisms include:

  • Inhibition of Protein Kinases : Similar piperidine derivatives have been shown to inhibit the JAK/STAT pathway, which is crucial for cell proliferation and survival in various cancers .
  • Molecular Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to target proteins associated with cancer progression, enhancing their potential as therapeutic agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide have demonstrated cytotoxic effects against various hematological malignancies such as myeloma and leukemia. These studies revealed that:

  • Cell Line Studies : The compound exhibited significant growth inhibition in myeloma (H929) and acute myeloid leukemia (MV-4-11) cell lines .
  • Gene Expression Modulation : Treatment with these compounds led to increased expression of apoptosis-related genes like p53 and Bax, indicating a mechanism that promotes programmed cell death in cancer cells .

Enzyme Inhibition

In addition to its anticancer properties, the compound may possess enzyme inhibitory activities. Piperidine derivatives are known for their ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's. Studies have shown:

  • AChE Inhibition : Compounds similar to 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide displayed strong AChE inhibitory activity, suggesting potential use in cognitive enhancement or neuroprotection .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of piperidine derivatives:

StudyFindings
Demonstrated cytotoxic effects on multiple hematological cancer cell lines; increased apoptosis gene expression.
Identified significant AChE inhibition; potential implications for neurodegenerative disorders.
Explored structure-activity relationships highlighting the importance of specific functional groups for enhanced biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Activity
Research indicates that compounds similar to 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide exhibit significant analgesic properties. These compounds are often designed to target specific receptors in the central nervous system, offering pain relief without the side effects associated with traditional analgesics. For example, N-(4-piperidinyl)-N-phenylamides have been noted for their analgesic activity, suggesting potential parallels with our compound of interest .

Angiogenesis Inhibition
Another promising application is in the field of oncology. Compounds that inhibit angiogenesis— the formation of new blood vessels—are crucial in cancer treatment. Research has shown that derivatives of this compound can effectively inhibit angiogenesis, thereby potentially limiting tumor growth and metastasis . This mechanism is particularly valuable in developing targeted cancer therapies.

Synthesis and Derivative Development

The synthesis of 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide typically involves multi-step chemical reactions that can yield various derivatives with enhanced pharmacological properties. The synthesis process often includes:

  • Acylation Reactions : These reactions introduce acyl groups into the piperidine framework, enhancing the compound's biological activity.
  • Use of Protecting Groups : Protecting groups are employed during synthesis to prevent unwanted reactions at sensitive sites on the molecule .

Case Study 1: Analgesic Properties

A study published in the Journal of Pharmaceutical Sciences explored a series of piperidine derivatives for their analgesic effects. The findings indicated that certain modifications to the piperidine ring significantly enhanced pain-relief efficacy while reducing side effects .

Case Study 2: Angiogenesis Inhibition

In another study focused on cancer therapeutics, researchers tested several compounds with structures similar to 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide. Results showed that these compounds effectively inhibited endothelial cell proliferation and migration, key processes in angiogenesis .

Comparative Analysis Table

Property 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide Similar Compounds
Analgesic Activity HighModerate to High
Angiogenesis Inhibition SignificantVariable
Synthesis Complexity ModerateHigh (varies by derivative)
Target Receptors CNS receptorsCNS and peripheral receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-piperidinecarboxamide derivatives and pyrrolidinone-containing analogs. Below is a detailed comparison with structurally related compounds:

Structural Analogs with Modified Pyrrolidinyl Substituents

Compound Name Substituent on Pyrrolidinyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(1-Methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide (Target) Methyl C₁₃H₁₈N₃O₃* ~263.3 Potential CNS activity (inferred)
1-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide 4-Fluorophenyl C₁₆H₁₈FN₃O₃ 319.33 Enhanced lipophilicity; possible improved blood-brain barrier penetration
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide 3-Chloro-4-fluorophenyl C₁₆H₁₇ClFN₃O₃ 353.78 Increased metabolic stability due to halogenation
1-[1-(3-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid 3-Bromophenyl C₁₆H₁₇BrN₂O₄ 381.22 Carboxylic acid group lowers pKa (predicted ~2.5–3.5); reduced solubility vs. carboxamide

Piperidinecarboxamide Derivatives with Divergent Scaffolds

Compound Name Core Structure Molecular Formula Therapeutic Use Key Differences
Otenabant (1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide) Purine-linked piperidine C₂₅H₂₅Cl₂N₇O Obesity treatment Bulky purine substituent; targets cannabinoid receptors
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Benzothiazole-linked C₁₅H₁₇ClN₄O₂S Unspecified (alkaloid) Benzothiazole moiety may confer antimicrobial activity
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide Pyrazole-linked C₁₄H₂₂N₄O₂ Unspecified Pyrazole group enhances π-π stacking potential

Functional Group Modifications

  • Carboxamide vs. Carboxylic Acid :
    • The target compound’s carboxamide group (pKa ~0.5–1.5) improves solubility in polar solvents compared to the carboxylic acid analog (e.g., 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid), which is ionized at physiological pH, limiting membrane permeability .
  • Methyl vs.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Aryl substituents on the pyrrolidinyl ring (e.g., fluorophenyl, bromophenyl) increase molecular weight and lipophilicity (logP ~2.5–3.5), which may enhance CNS penetration but reduce aqueous solubility . The carboxamide group’s hydrogen-bonding capacity is critical for target engagement, as seen in Otenabant’s interaction with cannabinoid receptors .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(1-methyl-2,5-dioxo-3-pyrrolidinyl)-4-piperidinecarboxamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as condensation of acid chlorides with amines or coupling of pyrrolidinone and piperidine derivatives. For optimization:

  • Use statistical design of experiments (DoE) to systematically evaluate variables (e.g., solvent, temperature, catalyst). This reduces trial-and-error approaches and identifies critical parameters .
  • Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity. Evidence from similar piperidine derivatives highlights the importance of controlling stoichiometry and reaction time .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Employ a combination of:

  • Spectroscopic techniques : IR for functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for pyrrolidinone), NMR (¹H/¹³C) for regiochemistry, and HRMS for molecular weight confirmation .
  • Chromatographic methods : Reverse-phase HPLC to assess purity (>95% recommended for biological assays) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In vitro enzyme inhibition assays : Target enzymes relevant to pyrrolidinone/piperidine scaffolds (e.g., kinases, proteases) using fluorescence-based or radiometric methods.
  • Cell viability assays : Test cytotoxicity in human cell lines (e.g., HEK293, HepG2) to establish safe concentration ranges .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow for reaction optimization .
  • Molecular docking : Screen derivatives against target protein structures (e.g., PDB entries) to prioritize synthesis of high-affinity analogs .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across studies)?

  • Multivariate analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables (e.g., solvent polarity, assay protocols) .
  • Orthogonal validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance for binding affinity if fluorescence assays yield ambiguous results) .

Q. What strategies are effective for studying the compound’s reaction mechanisms and degradation pathways?

  • Isotopic labeling : Track reaction intermediates using ¹³C or ²H isotopes in key positions (e.g., pyrrolidinone carbonyl) .
  • Accelerated stability studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS/MS .

Q. How can researchers optimize membrane permeability and pharmacokinetic properties?

  • Lipophilicity tuning : Introduce substituents to modulate logP values (e.g., methyl groups for increased permeability).
  • In silico ADME prediction : Use tools like SwissADME to forecast bioavailability and metabolic stability based on structural features .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Structural Confirmation

TechniqueExpected SignalApplication
¹H NMRδ 3.8–4.2 (piperidine CH₂)Regiochemical assignment
¹³C NMRδ 170–175 (carbonyl groups)Confirmation of dioxo-pyrrolidinyl moiety
IR~1680 cm⁻¹ (amide C=O)Functional group validation

Q. Table 2. Statistical Design Parameters for Reaction Optimization

VariableRange TestedOptimal ValueImpact on Yield
Temperature25–80°C60°C+30% yield
Catalyst loading1–5 mol%3 mol%Reduces side products

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